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Abstract
The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin

Bur2, plays a pivotal role in the regulation of transcription elongation. A significant aspect of its

function lies in its intricate connection to histone modifications, which are crucial for modulating

chromatin structure and gene expression. This technical guide provides an in-depth exploration

of the core functions of the Bur1-Bur2 kinase complex in orchestrating a cascade of histone

modifications, including histone H2B monoubiquitination (H2Bub1), histone H3 lysine 4

trimethylation (H3K4me3), and histone H3 lysine 36 trimethylation (H3K36me3). We will delve

into the signaling pathways, present available quantitative data, and provide detailed

experimental protocols for key assays used to investigate these processes. This guide is

intended to serve as a comprehensive resource for researchers in the fields of transcription,

chromatin biology, and drug development.

Introduction
The Bur1-Bur2 complex is a key regulator of transcription elongation by RNA Polymerase II

(Pol II).[1] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol

II, Rpb1, in vitro, its primary role in vivo appears to be the phosphorylation of other substrates

involved in the transcription process.[2][3] A critical function of Bur1 is to facilitate the

recruitment and activity of other protein complexes that directly modify histones, thereby
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influencing chromatin structure and accessibility. This guide will focus on the molecular

mechanisms by which Bur1 influences the histone modification landscape.

The BUR1-Paf1 Signaling Axis
The effects of Bur1 on histone modification are largely mediated through its interaction with the

Polymerase-Associated Factor 1 (Paf1) complex (Paf1C).[4] The Bur1-Bur2 kinase is required

for the efficient recruitment of the Paf1C to elongating RNA Polymerase II.[4] Although a direct

phosphorylation of the Paf1 complex by Bur1 has not been definitively demonstrated in vitro,

the functional link between these two complexes is well-established.[4][5]

Signaling Pathway for Histone H2B Monoubiquitination
and H3K4 Trimethylation
Bur1 kinase initiates a signaling cascade that leads to H2B monoubiquitination and

subsequent H3K4 trimethylation. This pathway is essential for active transcription.
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Figure 1: BUR1-mediated pathway for H2Bub1 and H3K4me3.

Regulation of Histone H3 Lysine 36 Trimethylation
Bur1 activity is also a prerequisite for the proper establishment of H3K36 trimethylation, a mark

associated with transcription elongation and the suppression of cryptic transcription. This

process is dependent on the histone methyltransferase Set2. Bur1's role in this process is

linked to its function in promoting transcription elongation, which is necessary for Set2

recruitment and activity.[6][7]
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Figure 2: BUR1's role in H3K36 trimethylation.

Quantitative Data on BUR1 Function and Histone
Modifications
While much of the research on BUR1 has been qualitative, some studies provide data that can

be summarized. The following tables present a compilation of available quantitative

information. It is important to note that direct kinetic data (Km, Vmax) for BUR1 on histone

substrates and precise binding affinities (Kd) are not readily available in the published

literature.

Table 1: Effects of bur1 Mutations on Histone Modifications
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Histone
Modification

Gene/Strain
Fold Change
vs. Wild-Type

Method Reference

H3K36

Trimethylation
bur2Δ

Significantly

Reduced

Chromatin

Immunoprecipitat

ion

[6][7]

H3K4

Trimethylation
bur2Δ Reduced

Global Proteomic

Screen
[8]

H2B

Monoubiquitinati

on

bur2Δ Reduced
Global Proteomic

Screen
[8]

Histone H3

Acetylation
bur2Δ

Increased at 5'

ends of some

genes

Chromatin

Immunoprecipitat

ion

[4][5]

Histone H4

Acetylation
bur2Δ

Increased at 5'

ends of some

genes

Chromatin

Immunoprecipitat

ion

[4][5]

Table 2: In Vitro Kinase Activity of BUR1 Mutants

BUR1 Allele Substrate
Relative Kinase
Activity

Reference

Wild-type Rpb1-CTD Active [2]

bur1-23 Rpb1-CTD Severely Decreased [2]

bur1-CΔ Rpb1-CTD Fully Active [2]

bur1-T240A Rpb1-CTD Dramatically Reduced [2]

bur1-E107Q Rpb1-CTD Inactive [2]

bur1-D213A Rpb1-CTD Inactive [2]

Experimental Protocols
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Chromatin Immunoprecipitation (ChIP) for Histone
H3K4me3 in Saccharomyces cerevisiae**
This protocol is adapted from established methods for yeast ChIP and can be used to assess

the levels of H3K4me3 at specific genomic loci.[2][9][10]
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Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP).
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Materials:

Yeast strain of interest

YPD medium

Formaldehyde (37% solution)

Glycine (2.5 M)

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% sodium deoxycholate, protease inhibitors)

Glass beads (0.5 mm)

Micrococcal Nuclease (MNase)

Anti-H3K4me3 antibody (validated for ChIP)

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl wash)

Elution Buffer

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol

Ethanol

qPCR reagents and primers for target and control loci

Procedure:

Cell Growth and Cross-linking: Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8). Add

formaldehyde to a final concentration of 1% and incubate for 15 minutes at room

temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a

final concentration of 125 mM and incubating for 5 minutes.[10]
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Cell Lysis: Harvest cells by centrifugation, wash with ice-cold TBS, and resuspend in lysis

buffer. Lyse cells by bead beating.

Chromatin Shearing: Pellet the cell debris and resuspend the chromatin pellet in MNase

digestion buffer. Add MNase and incubate at 37°C to digest chromatin to mononucleosome-

sized fragments (150-200 bp). Stop the reaction with EDTA.

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the

cleared lysate with the anti-H3K4me3 antibody overnight at 4°C. Add Protein A/G beads to

capture the antibody-chromatin complexes.

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl

wash buffer, and TE buffer to remove non-specific binding.

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links

by incubating with Proteinase K and heating at 65°C overnight.

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol

precipitation.

Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for

target genes and a control region. For genome-wide analysis, proceed with library

preparation and high-throughput sequencing (ChIP-seq).

In Vitro Kinase Assay for BUR1
This protocol describes a general method for assaying the kinase activity of

immunoprecipitated or recombinant Bur1-Bur2 complex on a model substrate.

Materials:

Yeast strain expressing tagged BUR1 (e.g., HA-tagged) or purified recombinant Bur1-Bur2

complex.

Lysis buffer (as for ChIP)

Antibody against the tag (e.g., anti-HA)
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Protein A/G beads

Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

Substrate (e.g., recombinant histone H3, GST-CTD fusion protein)

SDS-PAGE loading buffer

Procedure:

Preparation of Kinase:

Immunoprecipitation: Prepare a whole-cell extract from the yeast strain expressing tagged

BUR1. Incubate the extract with the appropriate antibody, followed by Protein A/G beads

to immunoprecipitate the Bur1 complex. Wash the beads extensively with lysis buffer and

then with kinase buffer.

Recombinant Protein: Use purified recombinant Bur1-Bur2 complex directly in the assay.

Kinase Reaction: Resuspend the immunoprecipitated beads or add the recombinant kinase

to a reaction mix containing kinase buffer, the substrate, and [γ-32P]ATP.

Incubation: Incubate the reaction at 30°C for 30 minutes.

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a

phosphor screen or X-ray film to visualize the phosphorylated substrate and any

autophosphorylation of Bur1.

Conclusion
The Bur1-Bur2 kinase complex is a central player in the regulation of transcription elongation

and chromatin structure. Its influence on histone modifications, particularly H2B

monoubiquitination and H3K4 and H3K36 trimethylation, underscores its importance in creating

a chromatin environment conducive to active transcription. While the direct molecular
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interactions and the full range of BUR1 substrates are still being elucidated, the methodologies

outlined in this guide provide a framework for further investigation into the intricate functions of

this key kinase. A deeper understanding of the BUR1 signaling network may offer novel

therapeutic targets for diseases associated with transcriptional dysregulation.
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[https://www.benchchem.com/product/b15542163#bur1-and-its-connection-to-histone-
modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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